![molecular formula C16H19ClN4O5S2 B2474255 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 921861-05-4](/img/structure/B2474255.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O5S2 and its molecular weight is 446.92. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show potential as anticancer agents. One study synthesized a variety of these compounds and evaluated their anticancer potential. Compounds exhibited strong anticancer activities relative to doxorubicin, a standard in cancer treatment, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Alzheimer’s Disease Treatment
Another study focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate them as drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease therapy, demonstrating their potential as drug candidates (Rehman et al., 2018).
Antibacterial Activity
Compounds with 1,3,4-oxadiazole and piperidine structures have also been explored for their antibacterial properties. One study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and tested them against various bacteria, showing moderate to talented antibacterial activity (Khalid et al., 2016).
Enzyme Inhibition
Research into enzyme inhibition by compounds containing 1,3,4-oxadiazole and piperidine units has shown promising results. For instance, compounds were synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These studies found several compounds with low nanomolar inhibition constants against different isozymes of carbonic anhydrase, highlighting their potential as inhibitors for therapeutic applications (Turkmen et al., 2005).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O5S2/c17-12-3-4-13(27-12)28(23,24)21-7-5-10(6-8-21)14(22)18-16-20-19-15(26-16)11-2-1-9-25-11/h3-4,10-11H,1-2,5-9H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVTCDJTDPIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
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